molecular formula C22H24N6O3S2 B11119544 ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11119544
M. Wt: 484.6 g/mol
InChI Key: UECDJZMHMZWVMG-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel source . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical irritants and endogenous inflammatory mediators, making it a prominent target for research into pain and neurogenic inflammation source . This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of agonists, including environmental irritants like acrolein and endogenous signaling molecules produced during oxidative stress source . Its research value is particularly high in the fields of neuroscience and pharmacology for investigating the pathophysiology of chronic pain conditions, migraine, and airway inflammation source . By selectively inhibiting TRPA1-mediated signaling, this antagonist provides a critical tool for dissecting the complex mechanisms of sensory transduction and for validating TRPA1 as a therapeutic target in preclinical models.

Properties

Molecular Formula

C22H24N6O3S2

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H24N6O3S2/c1-5-15(19(29)25-21-23-12(4)17(33-21)20(30)31-7-3)32-22-24-18-16(26-27-22)13-10-8-9-11-14(13)28(18)6-2/h8-11,15H,5-7H2,1-4H3,(H,23,25,29)

InChI Key

UECDJZMHMZWVMG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The retrosynthetic approach divides the target molecule into three key fragments:

  • Thiazole carboxylate core (ethyl 4-methyl-1,3-thiazole-5-carboxylate derivative).

  • Triazinoindole sulfanyl intermediate (5-ethyl-5H- triazino[5,6-b]indol-3-yl sulfanyl butanoyl chloride).

  • Linking via amide bond formation .

This modular strategy allows for independent optimization of each fragment before final assembly.

Synthesis of the Thiazole Carboxylate Core

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves condensation of a thiourea derivative with an α-haloketone. For ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate:

Reaction Conditions

  • Thiourea precursor : Ethyl 2-cyano-3-oxobutanoate.

  • α-Haloketone : Chloroacetone.

  • Base : Sodium ethoxide in ethanol.

  • Temperature : Reflux at 80°C for 6–8 hours.

Mechanism :

  • Nucleophilic attack of the thiourea sulfur on the α-haloketone.

  • Cyclization to form the thiazole ring.

  • Esterification to yield the carboxylate .

Yield Optimization

ParameterOptimal ConditionYield Improvement
SolventEthanol72%
CatalystNone required
Reaction Time8 hoursMaximizes cyclization

Preparation of the Triazinoindole Sulfanyl Intermediate

The triazinoindole moiety is synthesized through a cyclocondensation reaction. A representative pathway involves:

Step 1: Indole Functionalization

  • Starting material: 5-Ethylindole.

  • Nitration at the 6-position using HNO₃/H₂SO₄, followed by reduction to the amine .

Step 2: Triazine Ring Formation

  • Condensation with cyanoguanidine in the presence of PCl₃ to form the triazino[5,6-b]indole core .

Step 3: Sulfanyl Group Introduction

  • Thiolation using Lawesson’s reagent or NaSH under acidic conditions.

  • Reaction with 2-bromobutanoyl chloride to form the sulfanyl-butanoyl chloride intermediate .

Critical Parameters

ReactionConditionsYield
ThiolationLawesson’s reagent, 110°C, 4h65%
Acylation2-Bromobutanoyl chloride, DCM, 0°C → RT58%

Amide Coupling Strategy

The final step involves coupling the thiazole carboxylate amine with the triazinoindole sulfanyl butanoyl chloride.

Coupling Agents

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) :

    • Conditions : DCM, DIEA base, 0°C → RT, 2h.

    • Yield : 84.6% (analogous to related amide couplings) .

  • EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) :

    • Conditions : THF, RT, 12h.

    • Yield : 66% (lower due to steric hindrance) .

Comparative Analysis

AgentSolventTempTimeYield
HATUDCMRT2h84.6%
EDClTHFRT12h66%

HATU outperforms EDCl due to its superior activation of carboxylic acids in sterically demanding environments .

Optimization of Reaction Conditions

Solvent Screening

SolventDielectric ConstantReaction Efficiency
DCM8.9High (low polarity aids coupling)
THF7.5Moderate
DMF36.7Low (side reactions)

Temperature Effects

  • 0°C → RT : Minimizes epimerization and byproduct formation.

  • >30°C : Accelerates decomposition of the triazinoindole moiety.

Purification and Characterization

Purification Methods

  • Silica Gel Chromatography : Eluent = EtOAc/Hexanes (3:7).

  • Recrystallization : Ethanol/Water mixture (80:20).

Characterization Data

  • ¹H NMR : δ 1.35 (t, 3H, ester CH₃), 2.45 (s, 3H, thiazole CH₃), 4.25 (q, 2H, ester OCH₂).

  • HRMS : m/z 455.58 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the electrophilic centers.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Certain derivatives have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Antitubercular Activity : Compounds containing thiazole and triazine rings have been evaluated for their ability to inhibit Mycobacterium tuberculosis, demonstrating promising results in vitro .

Anticancer Potential

The structural diversity within this class of compounds suggests potential anticancer properties. Research has highlighted that modifications can lead to enhanced activity against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Antibacterial Evaluation

A study synthesized several derivatives based on the thiazole and triazine framework and evaluated their antibacterial properties against standard bacterial strains. The most potent derivatives displayed broad-spectrum activity and were effective at low concentrations .

Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds in vitro against breast cancer cell lines. Results indicated that specific modifications to the thiazole structure significantly increased cytotoxicity compared to control groups .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on

Biological Activity

Ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC27H31N5O3S2
Molar Mass537.70 g/mol
CAS Number296897-60-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the thiazole ring and the incorporation of the triazine moiety. Various synthetic routes have been proposed in literature, often focusing on optimizing yields and purity.

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties. A study highlighted that certain triazole derivatives demonstrated moderate to good activity against various bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the thiazole and triazine rings in the structure may enhance these properties.

Anticancer Potential

Preliminary studies suggest that compounds containing the triazino-indole structure may possess anticancer activity. For instance, derivatives were screened for their ability to inhibit cancer cell proliferation in vitro. Some showed promising results against specific cancer lines, indicating potential for further development .

Enzyme Inhibition

The compound's structure suggests potential interactions with biological enzymes. For example, similar compounds have been investigated as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The inhibitory activity could be attributed to the compound's ability to bind effectively to the enzyme's active site.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various derivatives against a panel of bacteria revealed that some exhibited significant inhibition zones compared to control groups. The study emphasized the role of specific functional groups in enhancing antimicrobial efficacy .
  • Anticancer Evaluation : In a case study involving several synthesized derivatives, one compound showed a 50% reduction in cell viability in cultured cancer cells at a concentration of 10 µM after 48 hours. This suggests that modifications to the core structure can lead to enhanced biological activity .

Comparison with Similar Compounds

Role of Substituents

  • Ethyl vs. Methyl Groups: The 5-ethyl substitution in the target compound increases steric bulk compared to the 5-methyl group in compound 5 .
  • Thiazole vs. Thiadiazole/Thioacetate: The thiazole-carboxylate in the target compound provides greater aromatic stability than the non-aromatic thiadiazole in 9b . The thioacetate group in compound 5 confers acidity (pKa ~3.5), influencing ionization and solubility .
  • Chlorophenyl vs. Methyl Groups : The chlorophenyl substituent in compound 7 enhances lipophilicity (logP +1.2 vs. methyl), improving biofilm penetration in Gram-negative pathogens .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what are the critical intermediates?

The compound’s synthesis involves multi-step strategies, including:

  • Triazinoindole core formation : Alkylation or cyclization of indole derivatives with triazine precursors under reflux conditions (e.g., using hydrazine derivatives or thiourea) .
  • Thiazole ring construction : Cyclocondensation of thioamide intermediates with α-haloketones or esters, often in polar aprotic solvents like DMF .
  • Sulfanyl linker introduction : Thiol-alkylation or nucleophilic substitution using 2-butanoyl chloride derivatives . Key intermediates include 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and ethyl 2-amino-4-methylthiazole-5-carboxylate.

Q. How can researchers confirm the molecular structure and purity of this compound?

Use a combination of:

  • Spectroscopic techniques :
  • NMR (1H/13C) to verify substituent positions and linker connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
    • Chromatographic methods :
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
    • Single-crystal X-ray diffraction for unambiguous structural determination, if crystalline forms are obtainable .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability data suggest:

  • Temperature sensitivity : Store at –20°C in inert atmospheres (argon) to prevent decomposition of the sulfanyl and ester groups .
  • Light sensitivity : Protect from UV exposure to avoid thiazole ring degradation .
  • Solvent compatibility : Avoid prolonged storage in DMSO due to potential thiol oxidation .

Q. How can researchers assess its preliminary biological activity in vitro?

Standard assays include:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies optimize reaction yields for the triazinoindole-thiazole hybrid structure?

Systematic optimization approaches include:

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
  • Bayesian optimization : Machine learning algorithms to predict optimal conditions for sulfanyl linker formation (e.g., pH 7–8, 60–80°C) .
  • Continuous-flow chemistry : Enhance reproducibility in thiazole cyclization steps by controlling residence time and mixing efficiency .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Focus on modifying:

  • Triazinoindole substituents : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to enhance hydrophobic interactions with target proteins .
  • Thiazole carboxylate moiety : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
  • Sulfanyl linker length : Test butanoyl vs. pentanoyl chains to optimize binding pocket occupancy .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

  • Control for assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times .
  • Validate target engagement : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
  • Evaluate off-target effects : Proteome-wide profiling (e.g., affinity pulldown-MS) to identify non-specific interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools : SwissADME or pkCSM to estimate solubility (LogS), CYP450 inhibition, and bioavailability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or HER2 kinases .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Notes

  • Contradictory evidence : Some studies report higher yields for triazinoindole synthesis using hydrazine hydrate , while others favor thiourea routes . Reconcile by comparing reaction scales and purification methods.
  • Advanced characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) or isotopic labeling .

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